

# Safinamide-d4: A Technical Guide for Research Applications

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## Compound of Interest

Compound Name: Safinamide-d4-1

Cat. No.: B10782948

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Safinamide-d4, a critical tool for researchers in the field of neuropharmacology and drug metabolism. Safinamide is a novel drug with a unique dual mechanism of action, acting as both a dopaminergic and non-dopaminergic agent for the treatment of Parkinson's disease.[1][2] Its deuterated analog, Safinamide-d4, serves as an indispensable internal standard for the accurate quantification of the parent drug in biological samples, facilitating pharmacokinetic, toxicokinetic, and bioavailability studies.[3][4][5]

## Manufacturers and Suppliers of Safinamide-d4

Safinamide-d4 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The following table summarizes key suppliers and their product information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Cayman Chemical	Safinamide-d4	2748522-33-8	$C_{17}H_{15}D_4FN_2O_2$	306.4	Intended for use as an internal standard for quantification by GC- or LC-MS.[3]
Daicel Pharma Standards	Safinamide-D4	2748522-33-8	$C_{17}H_{15}D_4FN_2O_2$	306.37	Provided with a Certificate of Analysis (CoA) from a cGMP-compliant facility.[6]
Simson Pharma Limited	Safinamide D4	N/A	$C_{17}H_{19}FN_2O_2$	302.34 (non-deuterated)	Accompanied by a Certificate of Analysis.[7]
Sussex Research Labs	Safinamide-d4	1147299-69-1	$C_{17}H_{15}D_4FN_2O_2$	306.37	Purity >95% (HPLC), Isotopic Enrichment >95%.[8]
Clearsynth	Safinamide-D4 (Alanine-D4)	1147299-69-1	$C_{17}H_{15}D_4FN_2O_2$	306.37	Purity by HPLC: 99.59%.[9]
Veeprho	Safinamide-D4	N/A	$C_{17}H_{15}D_4FN_2O_2$	306.37	Deuterium-labeled analog used as an internal standard in

analytical and  
pharmacokinetic research.

[\[5\]](#)

## Physicochemical and Technical Data

Safinamide-d4 is a stable, isotopically labeled version of Safinamide. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based bioanalysis.

Parameter	Value	Source(s)
Formal Name	2S-[[[4-[(3-fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]propanamide	<a href="#">[3]</a>
IUPAC Name	(2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl-d4]methyl]amino]propanamide	<a href="#">[5]</a>
CAS Number	2748522-33-8, 1147299-69-1	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>17</sub> H <sub>15</sub> D <sub>4</sub> FN <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Formula Weight	306.4, 306.37	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Purity	≥99% deuterated forms (d1-d4), >95% (HPLC)	<a href="#">[3]</a> <a href="#">[8]</a>
Formulation	A solid	<a href="#">[3]</a>
Solubility	Soluble in DMSO	<a href="#">[3]</a>
Storage	-20°C	<a href="#">[3]</a> <a href="#">[8]</a>
Stability	≥ 4 years (at -20°C)	<a href="#">[3]</a>
Shipping	Room temperature (continental US)	<a href="#">[3]</a>

## Mechanism of Action of Parent Compound: Safinamide

Safinamide's therapeutic effect in Parkinson's disease stems from a distinctive dual mechanism that modulates both dopaminergic and glutamatergic pathways.[\[1\]](#)[\[2\]](#)[\[10\]](#)

- **Dopaminergic Action:** Safinamide is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[\[3\]](#)[\[11\]](#) By inhibiting MAO-B, Safinamide reduces the degradation of dopamine in the brain, thereby increasing dopaminergic activity.[\[11\]](#) This helps to alleviate the motor symptoms of Parkinson's disease.
- **Non-Dopaminergic (Glutamatergic) Action:** Safinamide also blocks voltage-gated sodium (Na<sup>+</sup>) channels and modulates N-type calcium (Ca<sup>2+</sup>) channels.[\[2\]](#)[\[11\]](#) This action leads to an inhibition of stimulated glutamate release, a key excitatory neurotransmitter.[\[1\]](#)[\[2\]](#)[\[11\]](#) Dysregulation of the glutamatergic system is implicated in motor complications and potentially non-motor symptoms like pain.[\[10\]](#)[\[12\]](#)

Caption: Diagram illustrating Safinamide's dual mechanism of action on dopaminergic and glutamatergic pathways.

## Experimental Protocol: Quantification of Safinamide using UPLC-MS/MS

The primary application of Safinamide-d4 is as an internal standard (IS) for the accurate quantification of Safinamide in biological matrices like plasma.[\[5\]](#)[\[13\]](#)[\[14\]](#) Below is a representative protocol based on published methods.

### Objective

To develop and validate a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining Safinamide concentrations in plasma.[\[15\]](#)

### Materials

- Safinamide reference standard

- Safinamide-d4 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure water
- Control plasma (e.g., human, rat)

## Instrumentation and Conditions

The following table summarizes the typical parameters for the UPLC-MS/MS analysis.

Parameter	Specification	Source(s)
UPLC System	Waters Acquity UPLC I-Class or equivalent	[15]
Mass Spectrometer	Waters XEVO TQ-S Tandem Quadrupole or equivalent	[15]
Column	Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm) or CORTECS C18 (100 × 4.6, 2.7 μm)	[13][15]
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol	[13][15]
Elution	Gradient or Isocratic (e.g., 30:70 v/v Water:Methanol)	[13][15]
Flow Rate	0.8 mL/min (example)	[13]
Injection Volume	2 μL (example)	[15]
Ionization Mode	Electrospray Ionization (ESI), Positive	[15]
Detection Mode	Multiple Reaction Monitoring (MRM)	[15]
MRM Transition (Safinamide)	m/z 303.3 → 215.0	[15]
MRM Transition (Safinamide-d4)	m/z 307.3 → 215.2	[13]
Run Time	~4-5.5 minutes	[4][13]

## Methodology

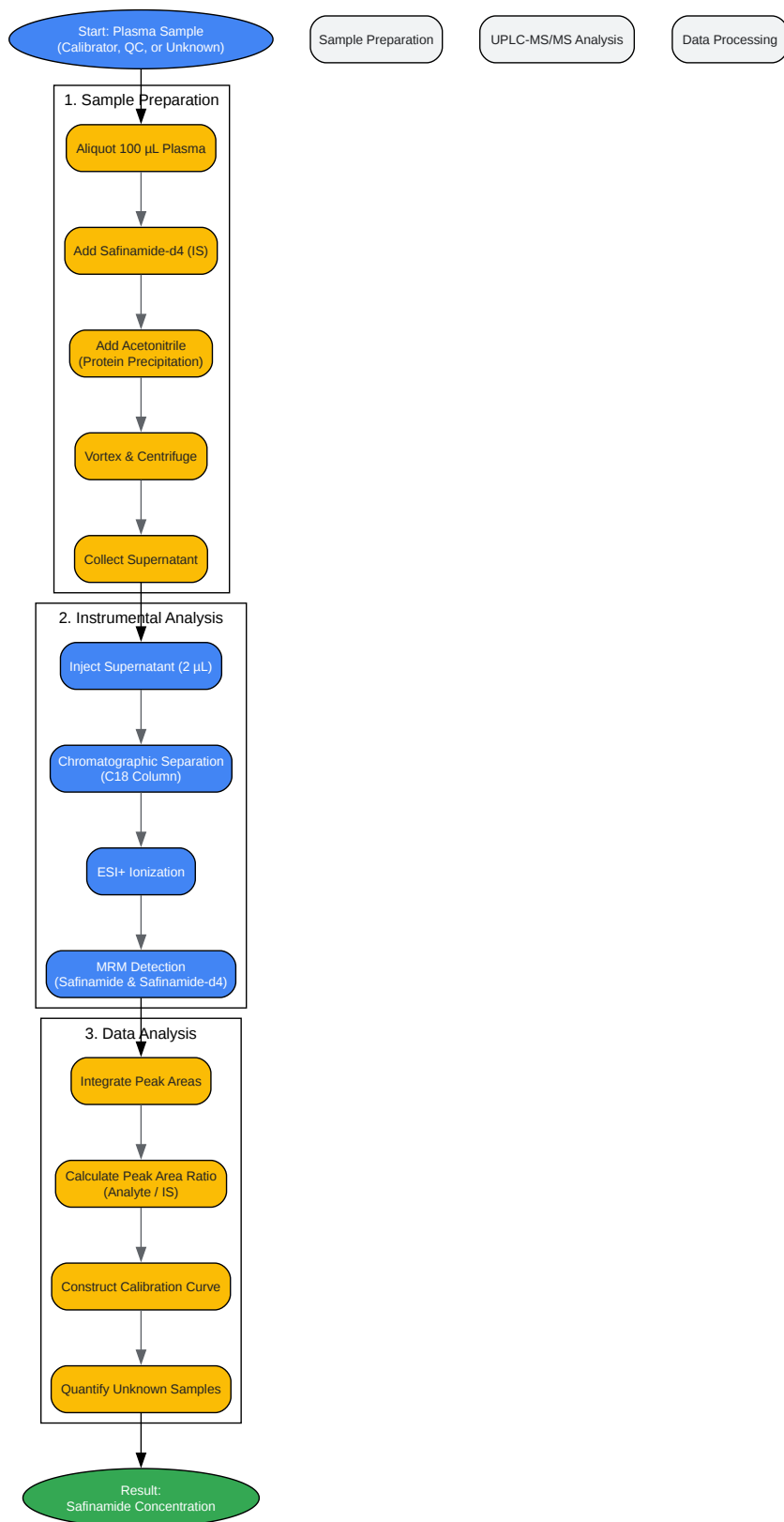
- Stock Solution Preparation:
  - Prepare primary stock solutions of Safinamide and Safinamide-d4 (e.g., 1.0 mg/mL) in methanol.[13]

- From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.
- Prepare a working solution of the internal standard (Safinamide-d4) at an appropriate concentration (e.g., 75.0 pg/mL).[\[14\]](#)
- Sample Preparation (Protein Precipitation):
  - To a 100 µL aliquot of plasma sample (blank, standard, or unknown), add 100 µL of the Safinamide-d4 internal standard working solution.[\[14\]](#)
  - Vortex briefly to mix.
  - Add 300-400 µL of acetonitrile to precipitate plasma proteins.[\[15\]](#)
  - Vortex vigorously for approximately 5 minutes.
  - Centrifuge the samples at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.[\[15\]](#)
  - Carefully transfer the supernatant to an autosampler vial.
- UPLC-MS/MS Analysis:
  - Inject a small volume (e.g., 2 µL) of the prepared supernatant into the UPLC-MS/MS system.[\[15\]](#)
  - Acquire data using the specified MRM transitions for both Safinamide and Safinamide-d4.
- Data Analysis:
  - Integrate the peak areas for both the analyte (Safinamide) and the internal standard (Safinamide-d4).
  - Calculate the peak area ratio (Analyte/IS).
  - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model. The curve

should have a correlation coefficient ( $r^2$ ) greater than 0.99.[13]

- Determine the concentration of Safinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Experimental workflow for the quantification of Safinamide using Safinamide-d4 as an internal standard.

## Conclusion

Safinamide-d4 is a high-purity, deuterated analog essential for the quantitative bioanalysis of Safinamide. Its use as an internal standard in LC-MS/MS methods ensures the accuracy, precision, and reliability required for preclinical and clinical research in the development and therapeutic monitoring of this novel anti-Parkinsonian agent. The dual-action mechanism of the parent compound, targeting both dopaminergic and glutamatergic systems, makes it a significant area of study, and robust analytical methods, enabled by tools like Safinamide-d4, are fundamental to advancing this research.

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